molecular formula C9H6ClN5 B11882746 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine CAS No. 679396-29-3

8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine

Cat. No.: B11882746
CAS No.: 679396-29-3
M. Wt: 219.63 g/mol
InChI Key: ZDBOYOQMTVQOQU-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinoxaline ring, contributes to its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is carried out in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Anhydrous potassium carbonate in DMF.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted triazoloquinoxalines with potential biological activities .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of the chloro group at the 8-position enhances its antimicrobial and antiviral properties compared to other similar compounds .

Properties

CAS No.

679396-29-3

Molecular Formula

C9H6ClN5

Molecular Weight

219.63 g/mol

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine

InChI

InChI=1S/C9H6ClN5/c10-5-1-2-6-7(3-5)15-9(8(11)14-6)12-4-13-15/h1-4H,(H2,11,14)

InChI Key

ZDBOYOQMTVQOQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C(=NC=N3)C(=N2)N

Origin of Product

United States

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